LL Z1640-4 vs. (5Z)-7-Oxozeaenol: Quantitative Kinase Inhibition Selectivity Profile
LL-Z 1640-4 exhibits no detectable inhibitory activity against JNK/p38 kinase signaling pathways, in direct contrast to its cis-enone analog (5Z)-7-oxozeaenol, which irreversibly inhibits the MAPKKK TAK1 and blocks downstream T cell activation [1]. While quantitative IC50 values for LL-Z 1640-4 against TAK1, JNK, and p38 are reported as 'inactive' or lacking measurable inhibition in standard kinase assays, (5Z)-7-oxozeaenol demonstrates potent TAK1 inhibition with functional blockade of T cell activation in cellular models . This functional dichotomy—active covalent inhibitor versus inert structural analog—defines the compound's primary differentiation as a validated negative control [2].
| Evidence Dimension | TAK1/JNK/p38 kinase signaling inhibition |
|---|---|
| Target Compound Data | Inactive (no detectable inhibition) |
| Comparator Or Baseline | (5Z)-7-Oxozeaenol: irreversible TAK1 inhibitor, blocks T cell activation |
| Quantified Difference | Qualitative (active vs. inactive); quantitative IC50 not reported for target compound due to inactivity |
| Conditions | Cellular T cell activation assays; JNK/p38 kinase signaling pathway models |
Why This Matters
This functional null activity is essential for researchers requiring a structurally matched, signaling-inactive control to validate TAK1 inhibitor specificity and exclude off-target pathway effects.
- [1] Bertin Bioreagent. LL-Z 1640-4 Product Page: inactive against JNK/p38 kinase signaling. View Source
- [2] Cayman Chemical via Netascientific. LL-Z 1640-4: negative control for MAP3K TAK1 inhibitor (5Z)-7-oxozeaenol. View Source
